5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a piperazinyl group, a carbonitrile moiety, and a conjugated (E)-ethenyl linkage. The piperazine ring is further modified with a 2-methylbenzoyl group, while the ethenyl substituent carries a 4-methylphenyl group.
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-18-7-9-20(10-8-18)11-12-23-27-22(17-26)25(31-23)29-15-13-28(14-16-29)24(30)21-6-4-3-5-19(21)2/h3-12H,13-16H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPUMGJLDRCSY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by the introduction of the aromatic substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Electronic and Steric Effects
- In contrast, 4-fluorobenzoyl analogs (e.g., ) exhibit electron-withdrawing properties, which may alter charge distribution and hydrogen-bonding capacity.
- Ethenyl vs. Non-conjugated phenyl analogs (e.g., ) lack this extended π-system, reducing planarity and possibly bioavailability.
- Substituent Position :
Physicochemical and Pharmacological Implications
- Lipophilicity :
- The target’s methyl groups likely increase logP compared to fluorinated analogs, favoring passive diffusion across biological membranes.
- Bioisosteric Potential: Fluorine atoms in may serve as bioisosteres for hydroxyl or methyl groups, altering target affinity or metabolic pathways.
- Thermal Stability :
- Melting points for related pyrazole-carbonitrile derivatives range from 198–200°C (), suggesting that the target compound may exhibit similar thermal stability due to its rigid heterocyclic core.
Biological Activity
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of intermediates such as 2-methylbenzoyl chloride and piperazine. The final product is formed through a series of reactions that include cyclization and acylation processes. Key reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound may modulate enzyme activities or bind to specific receptors, influencing cellular signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar oxazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole | Structure | Moderate anticancer activity |
| 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole | Structure | Antimicrobial effects |
| 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole | Structure | Neuroleptic activity |
Study 1: Neuroleptic Activity
A series of related compounds were synthesized and tested for neuroleptic activity in animal models. The results indicated that compounds similar to 5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibited significant neuroleptic effects with reduced extrapyramidal side effects compared to traditional antipsychotics .
Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated a dose-dependent inhibition of cell growth in pancreatic cancer cell lines, suggesting a potential role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
